molecular formula C20H26N2O2 B6090868 1-[(2E)-2-methyl-2-buten-1-yl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol

1-[(2E)-2-methyl-2-buten-1-yl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol

Cat. No.: B6090868
M. Wt: 326.4 g/mol
InChI Key: JPOVEPZAZBDLRE-HQYXKAPLSA-N
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Description

1-[(2E)-2-methyl-2-buten-1-yl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol is a compound that has been extensively studied for its potential pharmacological properties. It is a piperidinol derivative that has shown significant activity in various biological systems.

Scientific Research Applications

1-[(2E)-2-methyl-2-buten-1-yl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has been extensively studied for its potential as an analgesic, anti-inflammatory, and anti-cancer agent. It has also shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 1-[(2E)-2-methyl-2-buten-1-yl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol is not fully understood. However, it has been shown to modulate the activity of certain enzymes and receptors in the body, including cyclooxygenase-2 (COX-2) and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent analgesic and anti-inflammatory effects in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2E)-2-methyl-2-buten-1-yl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol in lab experiments is its broad range of potential pharmacological properties. However, its complex synthesis method and limited availability may limit its use in some experiments.

Future Directions

Future research on 1-[(2E)-2-methyl-2-buten-1-yl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol could focus on its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could investigate its potential as an anti-cancer agent and its mechanisms of action in these systems. Finally, efforts could be made to develop more efficient and scalable synthesis methods for this compound.

Synthesis Methods

The synthesis of 1-[(2E)-2-methyl-2-buten-1-yl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol involves the reaction of 3-phenyl-5-isoxazolemethanol with 2-methyl-2-butenal in the presence of a Lewis acid catalyst. The resulting product is then reduced to the corresponding piperidinol derivative using sodium borohydride.

Properties

IUPAC Name

1-[(E)-2-methylbut-2-enyl]-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-16(2)15-22-11-9-20(23,10-12-22)14-18-13-19(21-24-18)17-7-5-4-6-8-17/h3-8,13,23H,9-12,14-15H2,1-2H3/b16-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOVEPZAZBDLRE-HQYXKAPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCC(CC1)(CC2=CC(=NO2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CCC(CC1)(CC2=CC(=NO2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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